Sodium tetrachloropalladate(II) trihydrate
Description
Sodium tetrachloropalladate(II) trihydrate (Na₂PdCl₄·3H₂O) is a sodium salt of the tetrachloropalladate(II) anion, where palladium exists in the +2 oxidation state. It is a hygroscopic, red-to-brown crystalline solid with a molecular weight of 294.21 g/mol (anhydrous) and is soluble in water and ethanol . This compound is widely used as a precursor in catalysis, nanoparticle synthesis, and electroless deposition due to its stability and high reactivity . Commercial grades are available with purity levels up to 99.999% (metals basis), emphasizing its importance in high-precision applications .
Properties
IUPAC Name |
disodium;tetrachloropalladium(2-);trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Na.3H2O.Pd/h4*1H;;;3*1H2;/q;;;;2*+1;;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYOXUGRFCXDNZ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H6Na2O3Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
In the first stage, metallic palladium reacts with chlorine gas in an aqueous sodium chloride solution to form sodium hexachloropalladate(IV) (Na₂PdCl₆):
Excess chlorine is avoided to prevent persistent hexachloropalladate(IV) ions, which require subsequent reduction. In the second stage, additional metallic palladium reduces Na₂PdCl₆ to Na₂PdCl₄:
The stoichiometric chloride-to-palladium ratio is critical: 2 moles of Cl⁻ per mole of Pd ensures complete conversion without residual reactants.
Process Conditions
-
Temperature : Maintained between 63°C and 73°C to accelerate dissolution while preventing boiling.
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Pressure : Atmospheric pressure suffices, but chlorine gas is introduced under controlled flow to avoid overpressure.
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Reagent Purity : Palladium sponge (≥99.9%) minimizes impurities that could poison the reaction.
Table 1: Exemplary Reaction Parameters from US3088802A
| Component | Quantity (g) | Molar Ratio (Pd:Cl⁻:Na⁺) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Palladium sponge | 50 | 1:2:2 | 70 | 98 |
| Sodium chloride | 56 | |||
| Water | 245 |
Direct Synthesis from Palladium(II) Chloride
For laboratory-scale synthesis, palladium(II) chloride (PdCl₂) serves as the starting material. While PdCl₂ is insoluble in water, dissolution in hydrochloric acid enables reaction with sodium chloride:
Stepwise Procedure
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Dissolution of PdCl₂ : PdCl₂ is refluxed in concentrated HCl (37%) at 80°C until fully dissolved, forming H₂PdCl₄.
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Neutralization : Sodium chloride is added incrementally to the acidic solution, triggering crystallization.
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Evaporation : The solution is evaporated at 60°C under reduced pressure to precipitate the trihydrate.
Challenges and Solutions
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Residual Acidity : Excess HCl complicates crystallization. Neutralization with NaOH (to pH 3–4) before NaCl addition mitigates this.
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Solubility Management : Na₂PdCl₄·3H₂O’s high solubility (385 g Pd/L at 20°C) necessitates careful evaporation to avoid oiling out.
Industrial-Scale Production
Industrial processes optimize the chlorination-reduction method for throughput and cost:
Continuous Reactor Design
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Chlorination Stage : A packed-bed reactor with palladium sponge ensures efficient gas-liquid contact.
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Reduction Stage : A stirred-tank reactor with recycled palladium fines maximizes yield.
Crystallization Techniques
Table 2: Industrial Process Metrics
| Parameter | Chlorination Stage | Reduction Stage | Crystallization |
|---|---|---|---|
| Temperature (°C) | 70–80 | 65–75 | 60 |
| Pressure (atm) | 1.2 | 1.0 | 0.3 |
| Residence Time (hr) | 2.5 | 4.0 | 6.0 |
Critical Parameters and Optimization
Temperature Control
Exothermic reactions during chlorination necessitate cooling to maintain 63–73°C. Excess heat degrades Na₂PdCl₄ to PdO, reducing yield.
Chloride Ion Concentration
Residual Hexachloropalladate(IV)
Boiling the final solution for 30 minutes decomposes Na₂PdCl₆:
This step ensures >99% conversion to Na₂PdCl₄.
Troubleshooting Common Issues
Undissolved Palladium Sponge
Discoloration of Product
-
Cause : Oxidation to Pd(III/IV) species.
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Solution : Conduct reactions under nitrogen atmosphere.
Recent Innovations
While the core methodology remains unchanged, advancements include:
Chemical Reactions Analysis
Direct Reaction of Palladium(II) Chloride with Alkali Metal Chlorides
PdCl₂ reacts with NaCl in aqueous solution to form the soluble Na₂PdCl₄:
This method yields the trihydrate form upon crystallization .
Chlorination of Metallic Palladium
A patented two-step process involves:
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Hexachloropalladate Formation : Metallic Pd reacts with Cl₂ gas in aqueous NaCl:
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Reduction to Tetrachloropalladate : Excess Pd reduces Na₂PdCl₆ to Na₂PdCl₄:
Reaction conditions: 50–80°C, atmospheric pressure, pH >3 .
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Direct Reaction | PdCl₂, NaCl | Aqueous, room temp | High | |
| Chlorination-Reduction | Pd, Cl₂, NaCl | 50–80°C, 1 atm | >90% |
Ligand Substitution Reactions
Na₂PdCl₄·3H₂O readily undergoes ligand exchange, forming complexes critical in catalysis:
Phosphine Complex Formation
Reaction with tertiary phosphines (PR₃) produces [PdCl₂(PR₃)₂]:
Common phosphines include PPh₃ (triphenylphosphine) and P(OEt)₃ (triethyl phosphite) .
Acetonitrile/Benzonitrile Adducts
In acetonitrile (MeCN), Na₂PdCl₄ forms monomeric [PdCl₂(MeCN)₂], enhancing reactivity for cross-coupling reactions .
| Ligand | Product | Application | Source |
|---|---|---|---|
| PPh₃ | [PdCl₂(PPh₃)₂] | Suzuki-Miyaura coupling | |
| MeCN | [PdCl₂(MeCN)₂] | Precursor for Pd catalysts | |
| NH₃ | [PdCl₂(NH₃)₂] | Ammonia sensing materials |
Reduction to Palladium Nanoparticles
Na₂PdCl₄ is reduced by NaBH₄ or H₂ to form Pd(0) nanoparticles (NPs):
Particle size (5–20 nm) depends on reducing agent concentration and stabilizers .
Oxidation in Acidic Media
In HCl, Na₂PdCl₄ oxidizes organic substrates (e.g., alcohols to ketones) via Pd(II)/Pd(0) cycles .
| Reductant | Product | Size (nm) | Application | Source |
|---|---|---|---|---|
| NaBH₄ | Pd NPs | 5–15 | Catalysis, sensors | |
| H₂ | Pd NPs | 10–20 | Hydrogenation catalysts |
Cross-Coupling Reactions
Na₂PdCl₄ catalyzes C–C bond formations (e.g., Suzuki, Heck reactions) with turnover numbers (TON) up to 10⁵ .
Hydrogenation and Oxidation
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Hydrogenation : Pd NPs derived from Na₂PdCl₄ hydrogenate alkenes at 25–80°C .
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Oxidation : Converts primary alcohols to carboxylic acids in O₂-rich environments .
| Reaction Type | Substrate | Conditions | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Aryl halides | 80°C, K₂CO₃, EtOH | 85–95% | |
| Alkene Hydrogenation | Styrene | 25°C, H₂ (1 atm) | >90% |
Stability and Decomposition
Na₂PdCl₄·3H₂O decomposes above 100°C, releasing HCl and forming PdO:
Stability in solution is pH-dependent; precipitation occurs at pH >9 .
Scientific Research Applications
Catalysis
1.1. Catalyst for Organic Reactions
Sodium tetrachloropalladate(II) trihydrate is widely used as a catalyst in organic synthesis. It facilitates various reactions, including:
- Cross-Coupling Reactions : It plays a crucial role in Suzuki and Heck coupling reactions, which are essential for forming carbon-carbon bonds in organic compounds. These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals .
- Hydrogenation Reactions : The compound is also employed in hydrogenation processes, where it helps convert alkenes to alkanes, enhancing the yield of desired products .
1.2. Electroless Plating
In the field of materials science, sodium tetrachloropalladate(II) is utilized in electroless plating processes to deposit palladium on various substrates. This application is significant in electronics for creating conductive pathways on non-conductive surfaces, such as plastics and glass .
Nanomaterial Synthesis
This compound serves as a precursor for synthesizing palladium nanoparticles and nanostructures. These nanoparticles exhibit unique properties that make them suitable for applications in:
- Catalysis : Nanoparticles derived from sodium tetrachloropalladate(II) are effective catalysts due to their high surface area and reactivity .
- Biomedical Applications : Palladium nanoparticles have shown potential in drug delivery systems and as agents for photothermal therapy due to their ability to absorb light and convert it into heat .
Analytical Chemistry
The compound is employed in analytical chemistry as a reagent for detecting palladium ions in solution. Its ability to form complexes with palladium allows for sensitive detection methods that are vital in environmental monitoring and quality control processes .
Case Studies
Safety Considerations
While this compound has numerous applications, it is essential to handle it with care due to its toxicological properties:
Mechanism of Action
The mechanism of action of sodium tetrachloropalladate(II) trihydrate primarily involves its role as a catalyst. It facilitates various chemical reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reaction. The palladium center in the compound acts as the active site, coordinating with the reactants and facilitating their transformation into products .
Comparison with Similar Compounds
Chemical Composition and Structure
Physical Properties
Stability and Reactivity
- Na₂PdCl₄·3H₂O : Hygroscopic; requires storage in sealed containers. Stable in acidic conditions but decomposes in strong bases .
- K₂PdCl₄ : Less hygroscopic than sodium analogs but less reactive in aqueous media .
- HAuCl₄·3H₂O : Light-sensitive; prone to reduction under ambient conditions .
- K₂PtCl₄ : Thermally stable but susceptible to ligand substitution reactions .
Commercial Availability and Purity
Research Findings and Performance Metrics
- Catalytic Efficiency: Na₂PdCl₄-derived Pd nanoparticles exhibit superior activity in the decomposition of chlorophenols compared to Pt-based catalysts .
- Nanoparticle Synthesis: Na₂PdCl₄ produces smaller and more uniform Pd nanoparticles than K₂PdCl₄ due to better solubility .
- Electrochemical Performance: K₂PtCl₄-based catalysts show higher durability in fuel cells but lower activity than Pd analogs in ethanol oxidation .
Biological Activity
Sodium tetrachloropalladate(II) trihydrate, with the chemical formula , is a palladium compound that has garnered attention in various fields, including biochemistry and materials science. This article provides a detailed overview of its biological activity, including cytotoxicity, allergenic potential, and applications in clinical settings.
- Molecular Formula :
- Molecular Weight : 294.20 g/mol
- CAS Number : 13820-53-6
- Appearance : Red to brown crystalline solid
- Solubility : Soluble in water and acetic acid
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of sodium tetrachloropalladate(II) on various cell types. The findings indicate that this compound exhibits mild cytotoxicity under certain conditions.
MTT Assay Results
The MTT assay, which measures mitochondrial metabolic activity, was employed to assess the cytotoxic effects of sodium tetrachloropalladate(II). The results showed:
| Concentration (%) | Cytotoxic Effect |
|---|---|
| 2.5 | Mild |
| 5.0 | Moderate |
At a concentration of 5%, sodium tetrachloropalladate(II) led to epidermal separation and formation of vacuoles in skin biopsies, indicating significant cellular damage .
Allergic Reactions
Sodium tetrachloropalladate(II) is also noted for its role in allergic contact dermatitis, particularly in individuals with palladium allergies. It is commonly used as a test salt for patch testing to identify palladium sensitivity.
Case Studies
A notable case involved a dental technician who developed allergic contact dermatitis due to exposure to methacrylates containing palladium compounds, including sodium tetrachloropalladate(II). This case highlights the importance of identifying specific allergens in occupational settings .
Applications in Research and Industry
Sodium tetrachloropalladate(II) serves as a precursor in the synthesis of palladium nanocrystals and catalysts for various chemical reactions. Its use extends to:
- Catalysis : Employed in organic synthesis as a catalyst for cross-coupling reactions.
- Electroless Coating : Utilized in the deposition of palladium coatings on substrates .
Safety and Environmental Considerations
While sodium tetrachloropalladate(II) is useful in many applications, it is classified as an environmentally hazardous substance. Proper handling and disposal procedures are essential to mitigate risks associated with exposure .
Q & A
Q. What are the recommended protocols for safely handling and storing Sodium Tetrachloropalladate(II) Trihydrate in laboratory settings?
- Methodological Answer :
- Storage : Store in a cool, dry place (<25°C) in a tightly sealed container under inert gas (e.g., argon) to prevent hydration or oxidation .
- Handling : Use gloves, lab coats, and eye protection. Avoid inhalation of dust; work in a fume hood. In case of skin contact, rinse immediately with water. No acute toxicity is reported, but prolonged exposure may cause irritation .
- Stability : The compound is thermally stable under recommended storage conditions and does not produce hazardous decomposition products .
Q. How can aqueous solutions of this compound be prepared for catalytic applications?
- Methodological Answer :
- Solubility : The compound is highly water-soluble (≥100 mg/mL at 20°C). Dissolve in deionized water at 50–60°C with stirring to accelerate dissolution .
- Concentration Calibration : Use UV-Vis spectroscopy (absorbance at 420 nm) or inductively coupled plasma mass spectrometry (ICP-MS) to verify Pd²⁺ concentration .
Q. What is the role of this compound in cross-coupling reactions, and how is its catalytic loading optimized?
- Methodological Answer :
- Mechanism : Acts as a Pd²⁺ precursor in Suzuki-Miyaura and Heck reactions. Pd²⁺ is reduced in situ to Pd⁰ nanoparticles, which catalyze C–C bond formation .
- Loading Optimization : Typical loadings range from 0.5–2 mol%. Lower loadings (≤0.1 mol%) require ligands (e.g., triphenylphosphine) to stabilize active Pd species. Monitor reaction yield via HPLC or GC-MS .
Advanced Questions
Q. What synthetic strategies are employed to fabricate Pd-based nanoparticles using this compound, and how are structural properties controlled?
- Methodological Answer :
- Reduction Methods : Use ascorbic acid (AA) or sodium borohydride (NaBH₄) as reducing agents. For core-shell structures (e.g., Pd@Au), sequential reduction with HAuCl₄ and Na₂PdCl₄ is performed .
- Size/Shape Control : Adjust pH (8–10), surfactant concentration (e.g., CTAB or PVP), and temperature (60–80°C). Transmission electron microscopy (TEM) and X-ray diffraction (XRD) confirm particle size (5–50 nm) and crystallinity .
Q. How does the stability of this compound vary under non-ambient conditions (e.g., high temperature or acidic media)?
- Methodological Answer :
- Thermal Stability : Decomposes above 100°C, releasing H₂O and HCl. Thermogravimetric analysis (TGA) shows mass loss at 110–150°C corresponding to trihydrate decomposition .
- Acidic Media : In HCl (≥1 M), PdCl₄²⁻ remains stable, but in HNO₃, Pd²⁺ oxidizes to Pd⁴⁺. Monitor speciation via cyclic voltammetry or Raman spectroscopy .
Q. How can researchers resolve contradictory catalytic activity data when using this compound in heterogeneous systems?
- Methodological Answer :
- Contamination Checks : Analyze Pd leaching via ICP-MS. Leached Pd species may enhance homogeneous catalysis, skewing turnover frequency (TOF) calculations .
- Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) to verify Pd oxidation state and scanning electron microscopy (SEM) to assess nanoparticle aggregation .
- Reproducibility : Standardize reduction protocols (e.g., AA concentration, stirring rate) and pre-treat supports (e.g., activated carbon) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
